molecular formula C10H13NO B1625798 1-(Pyridin-4-yl)pent-4-en-1-ol CAS No. 79108-44-4

1-(Pyridin-4-yl)pent-4-en-1-ol

Cat. No.: B1625798
CAS No.: 79108-44-4
M. Wt: 163.22 g/mol
InChI Key: RCIWBHXOOMEMGS-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)pent-4-en-1-ol is an organic compound with the molecular formula C10H13NO. It features a pyridine ring attached to a pent-4-en-1-ol chain. This compound is of interest due to its unique structure, which combines the reactivity of both the pyridine and the alkene functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)pent-4-en-1-ol can be synthesized through various methods. One common approach involves the reaction of 4-pyridylmagnesium bromide with 4-penten-1-ol under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF). The reaction is followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The alkene group can be reduced to an alkane using hydrogenation with catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: H2, Pd/C

    Substitution: SOCl2, PBr3

Major Products Formed:

    Oxidation: 1-(Pyridin-4-yl)pent-4-en-1-one

    Reduction: 1-(Pyridin-4-yl)pentane

    Substitution: 1-(Pyridin-4-yl)pent-4-en-1-chloride

Scientific Research Applications

1-(Pyridin-4-yl)pent-4-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)pent-4-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as a ligand, binding to metal centers in enzymes and affecting their catalytic properties. The molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)pent-4-en-1-ol
  • 1-(Pyridin-3-yl)pent-4-en-1-ol
  • 1-(Pyridin-4-yl)but-3-en-1-ol

Comparison: 1-(Pyridin-4-yl)pent-4-en-1-ol is unique due to the position of the pyridine ring and the length of the alkene chain. This structural variation influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-pyridin-4-ylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-4-10(12)9-5-7-11-8-6-9/h2,5-8,10,12H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIWBHXOOMEMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507405
Record name 1-(Pyridin-4-yl)pent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79108-44-4
Record name 1-(Pyridin-4-yl)pent-4-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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